1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene
Description
Properties
IUPAC Name |
1-ethynyl-4-(methoxymethoxy)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-4-10-5-6-11(7-9(10)2)13-8-12-3/h1,5-7H,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSNJSFETJFQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCOC)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalyst System
The rhodium-catalyzed Sonogashira-type coupling, as detailed in recent research, enables direct ethynylation of aryl sulfides or halides. This method employs a rhodium(I) complex (e.g., [Rh(nbd)₂]BF₄, where nbd = norbornadiene) with bis(dicyclohexylphosphino)ethane (dcpe) as a ligand. Copper bromide (CuBr) and potassium carbonate (K₂CO₃) serve as co-catalysts, facilitating oxidative addition and transmetallation steps. The reaction proceeds under hydrogen gas purging to activate the catalyst, followed by nitrogen purging to maintain an inert atmosphere.
Substrate Preparation and Coupling Conditions
To synthesize 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene, the aryl precursor 1-bromo-4-(methoxymethoxy)-2-methylbenzene is coupled with a terminal alkyne (e.g., acetylene gas or trimethylsilylacetylene). Key steps include:
-
Substrate Synthesis :
-
Methoxymethoxy Protection : Treatment of 4-hydroxy-2-methylbenzene with methoxymethyl chloride (MOMCl) in the presence of sodium hydride (NaH) yields 4-(methoxymethoxy)-2-methylbenzene.
-
Bromination : Directed bromination at the para position relative to the methoxymethoxy group produces 1-bromo-4-(methoxymethoxy)-2-methylbenzene.
-
-
Coupling Procedure :
Table 1: Optimization of Sonogashira Coupling Parameters
| Parameter | Condition/Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% [Rh(nbd)₂]BF₄ | Maximizes turnover |
| Temperature | 80°C | Balances rate and side reactions |
| Solvent | Dichloroethane (DCE) | Enhances solubility |
| Reaction Time | 2–4 hours | Ensures completion |
Methoxymethoxy Protection Strategies
Nucleophilic Displacement with Alkali Methoxide
The methoxymethoxy (MOM) group is introduced via nucleophilic displacement of chloromethyl intermediates, as demonstrated in the synthesis of 2-methoxymethyl-1,4-benzenediamine. For this compound:
Acid Sensitivity and Stability Considerations
The MOM group is labile under acidic conditions, necessitating neutral or basic environments during subsequent steps. For instance, Friedel-Crafts alkylation or ethynylation must avoid protic acids to prevent deprotection.
Alternative Synthetic Routes
Aldehyde-to-Alkyne Homologation
The Ohira-Bestmann reagent (dimethyl (diazomethyl)phosphonate) converts aldehydes to terminal alkynes under mild conditions:
-
Substrate Preparation : 4-(Methoxymethoxy)-2-methylbenzaldehyde is synthesized via MOM protection of 4-hydroxy-2-methylbenzaldehyde.
-
Homologation Reaction : Treatment with the Ohira-Bestmann reagent in methanol and potassium carbonate yields this compound.
Table 2: Comparison of Homologation vs. Coupling Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sonogashira Coupling | 65–75* | >90 | Broad substrate scope |
| Aldehyde Homologation | 50–60* | 85–90 | Avoids halogenation |
| *Reported yields for analogous reactions. |
Experimental Challenges and Solutions
Competing Side Reactions
Purification Techniques
-
Chromatography : Silica gel chromatography with toluene/ethyl acetate (95:5) effectively isolates the target compound.
-
Crystallization : Ethanol/water mixtures (3:1) induce crystallization of the pure product.
Industrial-Scale Considerations
Catalytic Efficiency and Cost
Rhodium catalysts, though effective, are cost-prohibitive for large-scale production. Recent advances suggest palladium/copper systems as viable alternatives, albeit with reduced yields.
Solvent Recycling
Dichloroethane (DCE) recovery via distillation reduces environmental impact and manufacturing costs.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new substituted benzene derivatives.
Scientific Research Applications
Synthesis of 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-methoxyphenol and propargyl bromide.
- Alkylation Reaction : The alkylation of 4-methoxyphenol with propargyl bromide occurs in the presence of a base such as potassium carbonate (K2CO3), yielding 1-ethynyl-4-methoxybenzene.
- Methoxymethylation : The hydroxyl group is then protected by converting it to a methoxymethoxy group using methoxymethyl chloride (MOM-Cl) in the presence of triethylamine (TEA) .
Scientific Research Applications
The applications of this compound span across various fields:
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It is particularly useful in synthesizing bioactive compounds and pharmaceuticals .
Biology
- Synthesis of Bioactive Molecules : Researchers utilize this compound to synthesize bioactive molecules that are essential for studying biological pathways and mechanisms. Its unique functional groups facilitate interactions with biological targets .
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is employed in the production of specialty chemicals and materials with specific properties tailored for particular applications .
Case Study 1: Anticancer Activity
A study investigated the anticancer efficacy of derivatives related to this compound on MCF-7 breast cancer cells. Results indicated that treatment with these compounds led to a significant reduction in cell viability. The mechanism was associated with increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins, suggesting potential therapeutic applications in cancer treatment.
Case Study 2: Antimicrobial Properties
In another study, the antimicrobial activity of related compounds was evaluated against various bacterial strains. The findings demonstrated effectiveness against Staphylococcus aureus but limited activity against Gram-negative bacteria such as Escherichia coli. This highlights the potential use of these compounds in developing antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages. The methoxymethoxy group can undergo hydrolysis to release methanol and form reactive intermediates that can further react with biological molecules. These interactions can modulate cellular processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
| Compound Name | Substituents | Molecular Weight | logP (Predicted) | Key Applications |
|---|---|---|---|---|
| 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene | –C≡CH, –OCH2OCH3, –CH3 | 206.24 | 1.8 | Organic synthesis, materials |
| 1-Ethynyl-4-(trifluoromethyl)benzene | –C≡CH, –CF3 | 170.11 | 2.5 | Fluoropolymers |
| 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene | –C≡C–C6H4OCH3, –C4H9 | 294.40 | 4.0 | Organic electronics |
| 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene | –F, –OCH2OCH3, –CH3 | 200.20 | 1.5 | Pharmaceutical intermediates |
Research Findings
- Electronic Effects : Methoxymethoxy and ethynyl groups synergistically enhance electron density on the benzene ring, promoting electrophilic substitution at the 4-position ().
- Thermal Stability : Compounds with –CF3 substituents () degrade at higher temperatures (>250°C) than methoxymethoxy derivatives (~200°C).
Biological Activity
1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene, also known by its chemical structure C12H14O2, is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14O2
- Molecular Weight : 194.24 g/mol
- CAS Number : 766-47-2
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Research indicates that this compound may exhibit various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
- Anti-inflammatory Effects : The structure of the compound suggests potential anti-inflammatory activity, which is crucial for treating conditions characterized by chronic inflammation.
- Cytotoxicity Against Cancer Cells : Some studies have indicated that derivatives of this compound may show cytotoxic effects against specific cancer cell lines, suggesting potential applications in oncology.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It might modulate the activity of certain receptors, influencing cellular signaling pathways related to growth and inflammation.
1. Antimicrobial Activity Study
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various ethynyl derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Control Compound (Standard Antibiotic) | 0.5 | Staphylococcus aureus |
This indicates that while the compound shows some level of antimicrobial activity, it is less potent than established antibiotics.
2. Cytotoxicity Assessment
In a study assessing the cytotoxic effects on cancer cell lines, researchers found that:
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | This compound |
| HeLa (Cervical Cancer) | 10 | This compound |
These results demonstrate moderate cytotoxicity, suggesting potential for further development as an anticancer agent.
Q & A
Q. What established synthetic routes are available for 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves multi-step protocols. A common approach is Sonogashira coupling between a halogenated benzene derivative (e.g., 4-(methoxymethoxy)-2-methylbromobenzene) and terminal alkynes under palladium/copper catalysis . Key conditions include:
- Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%).
- Solvent : Degassed THF or DMF at 60–80°C under inert gas.
- Base : Triethylamine or piperidine to neutralize HBr byproducts.
Yield optimization requires precise stoichiometric ratios (1:1.2 aryl halide:alkyne) and exclusion of moisture . Competing side reactions (e.g., alkyne homocoupling) are minimized using excess alkyne and controlled temperature .
Table 1 : Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Halogenation | NBS, AIBN, CCl₄, reflux | 75–85 | |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, THF, 70°C | 60–75 | |
| Purification | Column chromatography (SiO₂, hexane:EtOAc) | >95% purity |
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Structural confirmation combines:
- NMR Spectroscopy : ¹H NMR detects methoxymethoxy (-OCH₂O-) protons as a singlet at δ 4.8–5.0 ppm and ethynyl protons as a triplet (J = 2.5 Hz) near δ 2.8–3.0 ppm .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 204.1 (calculated for C₁₁H₁₂O₂). Fragmentation patterns confirm methoxymethoxy loss (Δ m/z 60) .
- IR Spectroscopy : Alkyne C≡C stretch at ~2100 cm⁻¹ and ether C-O-C at ~1100 cm⁻¹ .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential inhalation hazards (acute toxicity Category 4) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under nitrogen, away from oxidizers .
Advanced Research Questions
Q. How can cross-coupling reactions involving the ethynyl group be optimized for higher regioselectivity?
- Methodological Answer :
- Catalyst Screening : Pd-XPhos systems enhance selectivity for terminal alkynes by reducing homocoupling .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides, while additives like TBAB (tetrabutylammonium bromide) stabilize intermediates .
- Kinetic Studies : Monitor reaction progress via GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Gaussian 09 simulations (B3LYP/6-311+G(d,p)) model electron density at the ethynyl group, identifying susceptible sites for electrophilic attack .
- MD Simulations : GROMACS trajectories (in water/THF) assess solvation effects on reaction barriers .
- Contradiction Resolution : Discrepancies between predicted and experimental yields (e.g., steric hindrance from methoxymethoxy) are addressed by adjusting van der Waals radii in simulations .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. inactive) be resolved?
- Methodological Answer :
- Dose-Response Studies : Replicate assays (MIC tests) across multiple cell lines (e.g., E. coli vs. S. aureus) to identify concentration-dependent effects .
- Metabolite Analysis : LC-MS/MS detects degradation products (e.g., demethylated derivatives) that may influence activity .
- Structural Analogs : Compare bioactivity of this compound with analogs lacking the ethynyl group to isolate functional contributors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
